molecular formula C23H16ClFN2O4S B2446739 2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866729-01-3

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No. B2446739
CAS RN: 866729-01-3
M. Wt: 470.9
InChI Key: VSJJQQMVXPFKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide” has a molecular formula of C24H18ClFN2O4S . It is a complex organic compound that contains several functional groups, including a sulfonyl group, a quinolinyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a 6-chloro-3-sulfonyl-4-oxoquinolin-1-yl group attached to a phenylacetamide group . The presence of these groups contributes to the overall molecular weight of 484.927 Da .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to 2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide have been synthesized and evaluated for their potential anticancer properties. One study investigated the cytotoxic activity of novel sulfonamide derivatives against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. A compound closely related to the query compound was identified as potent against breast cancer cell lines, indicating the potential of this chemical structure in anticancer drug development (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial Potency

Another area of research involving compounds similar to 2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide is in the development of antimicrobial agents. New quinoline-based derivatives have been synthesized and demonstrated broad-spectrum antimicrobial potency. This includes activity against various strains of bacteria and fungi, indicating the potential of such compounds in treating infectious diseases (Desai, Rajpara, & Joshi, 2012).

Antitubercular and Antiviral Effects

Research has also explored the therapeutic effects of anilidoquinoline derivatives, which are structurally related to the query compound, in treating Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, highlighting their potential in antiviral therapy. The study demonstrated a decrease in viral load and increased survival in treated mice, suggesting the effectiveness of such compounds against viral infections (Ghosh et al., 2008).

Antioxidant Properties

Compounds with structural similarity to 2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide have also been studied for their antioxidative properties. The antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes were investigated, providing insights into their potential as antioxidant drugs. The study revealed that certain derivatives could act as antioxidants depending on their distributive status within the reaction system, suggesting the potential for these compounds in therapeutic applications aimed at managing oxidative stress (Liu, Han, Lin, & Luo, 2002).

properties

IUPAC Name

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c24-15-6-11-20-19(12-15)23(29)21(32(30,31)18-9-7-16(25)8-10-18)13-27(20)14-22(28)26-17-4-2-1-3-5-17/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJJQQMVXPFKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.